molecular formula C23H19FN4O2 B2778693 (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 941254-83-7

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Cat. No. B2778693
M. Wt: 402.429
InChI Key: HUXXNQZHJJULEK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, a fluorobenzoyl group, which could potentially increase the compound’s reactivity, and an oxazole ring, which is a five-membered ring containing an oxygen and a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the oxazole ring is a five-membered ring with an oxygen and a nitrogen, and the fluorobenzoyl group contains a carbonyl (C=O) and a fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzoyl group, which could potentially undergo substitution reactions. The piperazine ring could also participate in reactions, particularly at the nitrogen atoms .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds structurally related to (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile have been investigated for their antibacterial and antimicrobial properties:

  • Synthesis and Antibacterial Evaluation of Novel Analogs : Research has highlighted the synthesis of new fluoroquinolone derivatives with substituted piperazine rings, demonstrating significant in vitro antibacterial activity, some surpassing that of well-known antibiotics like ciprofloxacin and norfloxacin against Gram-positive organisms (Sharma et al., 2015).

  • Antimicrobial Activities of Triazole Derivatives : Another study synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various test microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

  • Crystal Structure and Bioactivity : The crystal structure of related compounds has been analyzed, providing insights into their potential bioactive conformations and interactions, which are critical for designing compounds with enhanced antibacterial and antimicrobial efficacy (Faizi et al., 2016).

  • Novel Derivatives with Antifungal and Antibacterial Agents : Studies on new derivatives of quinazolin-4(3H)-one have shown promising antifungal and antibacterial potential, indicating the versatility of these compounds in targeting various microbial pathogens (Sahu et al., 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be of interest in the development of new pharmaceuticals, particularly if it shows activity against relevant biological targets .

properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-19-9-5-4-8-18(19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-10-17-6-2-1-3-7-17/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXXNQZHJJULEK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

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